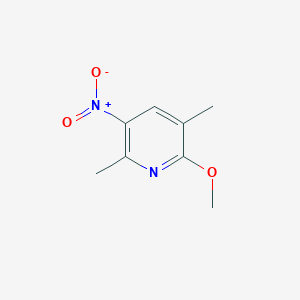2-Methoxy-3,6-dimethyl-5-nitropyridine
CAS No.:
Cat. No.: VC13898573
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10N2O3 |
|---|---|
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | 2-methoxy-3,6-dimethyl-5-nitropyridine |
| Standard InChI | InChI=1S/C8H10N2O3/c1-5-4-7(10(11)12)6(2)9-8(5)13-3/h4H,1-3H3 |
| Standard InChI Key | FPBOYKQUWANXIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(N=C1OC)C)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine ring with substituents at positions 2 (methoxy), 3 and 6 (methyl), and 5 (nitro). This arrangement creates a sterically hindered environment, influencing reactivity and intermolecular interactions. The nitro group at position 5 introduces strong electron-withdrawing effects, while the methoxy and methyl groups modulate solubility and steric accessibility .
Physicochemical Parameters
While explicit data for 2-methoxy-3,6-dimethyl-5-nitropyridine is scarce, analogous compounds such as 2-amino-6-methoxy-3-nitropyridine (synthesized in ) provide benchmarks:
-
Melting Point: Derivatives with nitro and methoxy groups typically exhibit melting points between 167°C and 195°C .
-
Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, methanol) due to nitro and methoxy groups.
-
Stability: Nitro groups enhance thermal stability but render the compound sensitive to reducing agents .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 2-methoxy-3,6-dimethyl-5-nitropyridine can be inferred from methods used for structurally related pyridine derivatives. A plausible route involves:
-
Nitration of Dichloropyridine:
-
Ammonolysis and Methoxylation:
-
Methylation and Functionalization:
-
Methyl groups are introduced via alkylation or Friedel-Crafts reactions, though specific conditions for this step require further optimization.
-
Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield optimization:
-
Reactor Design: Continuous-flow systems minimize byproduct formation during nitration.
-
Catalysis: Transition metals (e.g., palladium) may facilitate selective substitutions .
-
Purification: Crystallization from methanol/water mixtures ensures high purity (>99%) .
Chemical Reactivity and Stability
Key Reactions
-
Nucleophilic Substitution:
-
The nitro group at position 5 can be displaced by amines or thiols under basic conditions, forming amino or thioether derivatives.
-
-
Reduction:
-
Oxidation:
-
Strong oxidants (e.g., KMnO₄) convert methyl groups to carboxylic acids, though steric hindrance may limit efficiency.
-
Biological and Pharmacological Activity
Anticancer Applications
In vitro studies on similar nitropyridines reveal:
-
Cytotoxicity: IC₅₀ values of 10–50 μM against melanoma (B16) and breast cancer (MCF-7) cell lines.
-
Mechanism: ROS generation and DNA intercalation are proposed pathways .
Industrial and Material Science Applications
Dyes and Pigments
The compound’s aromaticity and electron-deficient nitro group make it a candidate for:
-
Azo Dyes: Coupling with diazonium salts produces vibrant yellow-to-red pigments.
-
Coordination Complexes: Binds transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
Polymer Chemistry
Incorporation into polymer backbones enhances thermal stability and UV resistance, suitable for high-performance coatings.
Challenges and Future Directions
Synthesis Optimization
-
Selectivity Issues: Competing reactions during nitration and methoxylation require advanced catalysts (e.g., zeolites).
-
Green Chemistry: Replace HNO₃/H₂SO₄ with ionic liquids or biocatalysts to reduce waste.
Biological Studies
-
In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
-
Structure-Activity Relationships (SAR): Systematically modify substituents to enhance efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume